molecular formula C11H11F3N2O3 B11076079 3-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl]-4,6-dimethylpyridin-2(1H)-one

3-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl]-4,6-dimethylpyridin-2(1H)-one

Cat. No.: B11076079
M. Wt: 276.21 g/mol
InChI Key: IRFSBSIQCXQMPJ-UHFFFAOYSA-N
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Description

3-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-3-ISOXAZOLYL]-4,6-DIMETHYL-2(1H)-PYRIDINONE is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a hydroxy group, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-3-ISOXAZOLYL]-4,6-DIMETHYL-2(1H)-PYRIDINONE typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. The hydroxy group is introduced through subsequent reactions, often involving oxidation or substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

3-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-3-ISOXAZOLYL]-4,6-DIMETHYL-2(1H)-PYRIDINONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols .

Scientific Research Applications

3-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-3-ISOXAZOLYL]-4,6-DIMETHYL-2(1H)-PYRIDINONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-3-ISOXAZOLYL]-4,6-DIMETHYL-2(1H)-PYRIDINONE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, potentially leading to the inhibition of key enzymes or receptors. The hydroxy group may also play a role in hydrogen bonding and other interactions that contribute to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-3-ISOXAZOLYL]-4,6-DIMETHYL-2(1H)-PYRIDINONE is unique due to its combination of a trifluoromethyl group, hydroxy group, and isoxazole ring, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H11F3N2O3

Molecular Weight

276.21 g/mol

IUPAC Name

3-[5-hydroxy-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-4,6-dimethyl-1H-pyridin-2-one

InChI

InChI=1S/C11H11F3N2O3/c1-5-3-6(2)15-9(17)8(5)7-4-10(18,19-16-7)11(12,13)14/h3,18H,4H2,1-2H3,(H,15,17)

InChI Key

IRFSBSIQCXQMPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1)C2=NOC(C2)(C(F)(F)F)O)C

Origin of Product

United States

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